A Technical Guide to 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol (CAS 89448-34-0): Synthesis, Properties, and Application of a Novel 3D Scaffold for Drug Discovery
A Technical Guide to 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol (CAS 89448-34-0): Synthesis, Properties, and Application of a Novel 3D Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, a novel bicyclic scaffold. While public domain data on this specific molecule is limited[1], this document constructs a scientifically rigorous profile by leveraging established principles in synthetic organic chemistry and the well-documented role of the bicyclo[2.1.1]hexane (BCH) core in medicinal chemistry. The protocols and insights presented herein are based on analogous, well-characterized transformations and the strategic importance of this molecular framework.
The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals seeking to leverage novel, three-dimensional molecular architectures to overcome the limitations of traditional flat, aromatic systems in drug design.
The Strategic Imperative: "Escaping Flatland" with Bicyclo[2.1.1]hexane
Modern drug discovery is increasingly focused on the concept of "escaping from flatland"—a strategic shift away from the predominantly flat, aromatic structures that have historically dominated small molecule therapeutics. While effective, these planar motifs often present challenges in achieving target selectivity and can be susceptible to metabolic degradation. Saturated, conformationally restricted scaffolds offer a solution by presenting well-defined three-dimensional exit vectors for functional groups, leading to improved pharmacokinetic and pharmacodynamic profiles.
The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a particularly valuable non-planar bioisostere for ortho- and meta-substituted benzene rings.[2][3][4][5] Its rigid structure allows for the precise spatial orientation of substituents, enhancing binding affinity and selectivity for biological targets.[6] The molecule at the center of this guide, 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, combines this advantageous 3D core with two key functional groups—a primary amine and a tertiary alcohol—making it a versatile building block for creating novel chemical entities with significant therapeutic potential.
Conceptual Framework: Bioisosteric Replacement
The diagram below illustrates the core principle of using a BCH scaffold to replace a conventional meta-substituted phenyl ring, enhancing the three-dimensionality of a potential drug candidate.
Caption: Bioisosteric replacement of a flat ring with a 3D BCH scaffold.
Physicochemical Properties of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol
While experimental data for this specific compound is not publicly available, its fundamental properties can be derived from its chemical structure. These predicted values serve as a crucial baseline for experimental design, including solvent selection, purification strategies, and preliminary assessment of drug-like properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem CID 13265787[1] |
| Molecular Weight | 127.18 g/mol | PubChem CID 13265787[1] |
| Monoisotopic Mass | 127.09972 Da | PubChem CID 13265787[1] |
| XlogP3 (Predicted) | -0.4 | PubChem CID 13265787[1] |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (from O and N) | Structural Analysis |
| Rotatable Bond Count | 1 (C-C bond of the aminomethyl group) | Structural Analysis |
| Topological Polar Surface Area | 46.25 Ų | Structural Analysis |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol can be logically approached from the key intermediate, bicyclo[2.1.1]hexan-2-one . This ketone serves as a versatile precursor, allowing for the sequential installation of the required hydroxyl and aminomethyl functionalities at the C2 position. The proposed pathway involves a three-stage process: (1) Synthesis of the bicyclic ketone, (2) Formation of a cyanohydrin intermediate, and (3) Reduction of the nitrile to the primary amine.
This approach is grounded in well-established synthetic transformations, ensuring a high probability of success.[7][8][9]
Synthetic Workflow Diagram
Caption: Proposed three-stage synthesis of the target compound.
Stage 1: Synthesis of Bicyclo[2.1.1]hexan-2-one
The formation of the strained bicyclic ketone is the critical first step. One of the most effective methods reported in the literature is the intramolecular [2+2] photocycloaddition of a suitable hexa-1,5-dien-3-one precursor.[2]
-
Principle: Upon irradiation with UV light, the dienone undergoes an intramolecular cycloaddition to form the strained four-membered ring characteristic of the bicyclo[2.1.1]hexane system. This method provides a reliable route to the core scaffold.
-
Experimental Protocol (Illustrative):
-
Dissolve the appropriate hexa-1,5-dien-3-one precursor in a suitable solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel to a concentration of ~0.01-0.05 M.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 30 minutes to prevent side reactions.
-
Irradiate the solution using a medium-pressure mercury lamp (e.g., 450W) while maintaining a cool temperature (0-10 °C) with a cooling bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude oil via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure bicyclo[2.1.1]hexan-2-one.
-
Stage 2: Cyanohydrin Formation
With the ketone in hand, the next step is to introduce both the hydroxyl group and the precursor to the aminomethyl group in a single, efficient transformation. The formation of a cyanohydrin is the ideal reaction.
-
Principle: The ketone is treated with a cyanide source, typically trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂). The cyanide anion attacks the electrophilic carbonyl carbon, and subsequent workup protonates the oxygen, yielding the cyanohydrin. This reaction creates the tertiary alcohol and the nitrile group at the same carbon center.
-
Experimental Protocol:
-
To a solution of bicyclo[2.1.1]hexan-2-one (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an argon atmosphere, add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethylsilyl cyanide (TMSCN, ~1.2 eq) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product, 2-hydroxybicyclo[2.1.1]hexane-2-carbonitrile, can often be used in the next step without further purification.
-
Stage 3: Nitrile Reduction to Primary Amine
The final step is the reduction of the nitrile group to the desired primary aminomethyl group. This is a standard transformation with several reliable reagents.
-
Principle: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ over Raney Nickel) is used to reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. This completes the synthesis of the target molecule.
-
Experimental Protocol (using LiAlH₄):
-
In a flame-dried, three-neck flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in a dry ethereal solvent like tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Dissolve the crude cyanohydrin from Stage 2 in dry THF and add it dropwise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction back to 0 °C and carefully quench it by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol.
-
Purification can be achieved via column chromatography on silica gel (using a DCM/Methanol/Ammonia eluent system) or by crystallization of a salt form (e.g., hydrochloride).
-
Applications and Future Directions in Drug Development
The 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol scaffold is a highly promising building block for medicinal chemistry programs.
-
Improved Physicochemical Properties: As a saturated bioisostere, the BCH core can increase the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate, a property often correlated with higher clinical success rates.[2] This can lead to improved solubility and reduced metabolic liability compared to planar aromatic analogs.[5]
-
Vectorial Display of Functional Groups: The rigid framework holds the primary amine and tertiary alcohol in well-defined spatial orientations. The amine can act as a key hydrogen bond donor or a site for further derivatization to modulate potency and pharmacokinetic properties. The tertiary alcohol provides another point for interaction with a biological target or for improving solubility.
-
Novel Chemical Space: Incorporating this scaffold allows for the exploration of novel chemical space, providing a pathway to develop patent-free analogs of existing drugs or to identify first-in-class therapeutics.[5] Its rigidified structure makes it a compelling variant for flexible ring systems like cyclopentane, potentially improving affinity and metabolic stability.[6]
Future work should focus on the stereoselective synthesis of this scaffold to provide enantiomerically pure building blocks, which is critical for understanding structure-activity relationships (SAR) in chiral biological environments.
References
-
Kirichok, A. A., et al. (2020). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. RSC Medicinal Chemistry, 11(10), 1164-1170. Available at: [Link]
-
American Chemical Society. (2023). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art. RSC Medicinal Chemistry, 12(1), 29-37. Available at: [Link]
-
Reddy, G. S., et al. (2022). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters, 24(42), 7789-7793. Available at: [Link]
-
Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9875-9881. Available at: [Link]
-
RSC Publishing. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science. Available at: [Link]
-
Kirichok, A. A., et al. (2020). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. PMC. Available at: [Link]
-
Meinwald, J., et al. (1965). Chemical transformations of substituted bicyclo[2.1.1]hexan-2-ones. Ring contraction studies and synthesis of tricyclo[2.2.0.02,6]hexan-3-one. The Journal of Organic Chemistry, 30(4), 1038-1044. Available at: [Link]
-
Reddy, G. S., et al. (2023). Synthesis of 2‐Substituted Bicyclo[2.1.1]Hexan‐1‐ols via SmI2‐Mediated Reductive Cyclization Reactions. Chemistry – An Asian Journal, 18(19), e202300645. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Barabe, F., et al. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
PubChem. 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol hydrochloride. Available at: [Link]
Sources
- 1. PubChemLite - 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol hydrochloride (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
